3-(4-Boc-piperazin-1-ylsulfonyl)phenylboronic acid pinacol ester
Overview
Description
3-(4-Boc-piperazin-1-ylsulfonyl)phenylboronic acid pinacol ester is a useful research compound. Its molecular formula is C21H33BN2O6S and its molecular weight is 452.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acids and their esters are generally known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds .
Mode of Action
The compound, also known as “tert-Butyl 4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperazine-1-carboxylate”, is a boronic acid ester . Boronic acids and their esters are known to form reversible covalent bonds with various biological targets, which can lead to changes in the function of these targets .
Pharmacokinetics
It is known that boronic acids and their esters are generally well absorbed and distributed in the body . They are metabolized primarily through hydrolysis, and the resulting products are typically excreted in the urine .
Result of Action
The interaction of boronic acids and their esters with biological targets can lead to changes in the function of these targets, which can have various downstream effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound “3-(4-Boc-piperazin-1-ylsulfonyl)phenylboronic acid pinacol ester”. For instance, the pH of the environment can influence the rate of hydrolysis of boronic acid esters .
Properties
IUPAC Name |
tert-butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33BN2O6S/c1-19(2,3)28-18(25)23-11-13-24(14-12-23)31(26,27)17-10-8-9-16(15-17)22-29-20(4,5)21(6,7)30-22/h8-10,15H,11-14H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HICZDEKCDZHGNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)N3CCN(CC3)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33BN2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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